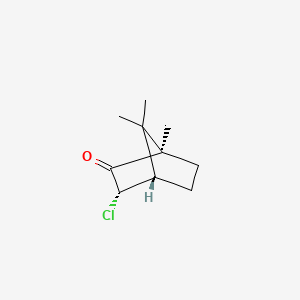
3-Chloro-d-camphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-d-camphor, also known as 3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chlorinated derivative of camphor. It is a bicyclic monoterpene ketone with the molecular formula C10H15ClO and a molecular weight of 186.68 g/mol . This compound is known for its distinct aromatic odor and is used in various applications, including medicinal and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorocamphoric acid.
Reduction: Reduction of this compound can yield 3-chloroborneol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: 3-chlorocamphoric acid.
Reduction: 3-chloroborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-d-camphor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .
Comparison with Similar Compounds
Camphor: A non-chlorinated analog with similar structural features but different chemical properties.
3-Chloroborneol: A reduced form of 3-chloro-d-camphor.
3-Chlorocamphoric acid: An oxidized form of this compound .
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated analogs. This makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
1925-57-1 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI Key |
TYKNIXUIZSBZSO-FWWHASMVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















